molecular formula C9H10ClNO B1646668 3-(4-Chlorophenyl)propionamide

3-(4-Chlorophenyl)propionamide

Cat. No.: B1646668
M. Wt: 183.63 g/mol
InChI Key: LRLAQGDEVIXGSU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propionamide is a chlorinated aromatic compound characterized by a propionamide backbone substituted with a 4-chlorophenyl group. This structure confers unique physicochemical properties, such as moderate polarity and enhanced stability due to the electron-withdrawing chlorine atom. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of enzyme inhibitors, receptor antagonists, and antiproliferative agents. Its derivatives are frequently modified at the amide nitrogen or the propionyl chain to optimize bioactivity, solubility, and metabolic stability.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(4-chlorophenyl)propanamide

InChI

InChI=1S/C9H10ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12)

InChI Key

LRLAQGDEVIXGSU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs of 3-(4-Chlorophenyl)propionamide differ in substituent positions, halogenation patterns, and functional group additions. These modifications significantly influence melting points, solubility, and reactivity.

Compound Substituents/Modifications Melting Point (°C) Key Applications References
3-(4-Chlorophenyl)propionamide 4-Cl on phenyl; propionamide backbone 141–143 (derivative) HDAC inhibition, anticancer agents
N-[3-(4-Chlorophenyl)-propyl]-2-(3-fluoro-4-methanesulfonylamino-phenyl)-propionamide 4-Cl phenyl; fluoro and sulfonamide groups 141–143 TRPV1 antagonists
(R)-Cl-HEPP 4-Cl phenyl; 3-hydroxy, 3-ethyl groups Not reported GABAA receptor binding, anticonvulsant
2-(3-Chlorophenoxy)propionamide 3-Cl phenoxy substitution Not reported Herbicide intermediate
3-Chloro-N-(3-hydroxyphenyl)propanamide 3-hydroxyphenyl; 3-Cl propionamide Not reported Antioxidant, drug intermediate

Notes:

  • Halogenation Effects: Chlorine at the 4-position (as in 3-(4-Chlorophenyl)propionamide) enhances electron withdrawal, stabilizing the aromatic ring and influencing receptor binding.
  • Substituent Position: Meta-substituted chlorophenyl derivatives (e.g., 2-(3-Chlorophenoxy)propionamide) demonstrate altered steric and electronic profiles compared to para-substituted analogs, affecting herbicidal activity.
  • Hydroxy and Alkyl Groups : Hydroxy substitutions (e.g., 3-Chloro-N-(3-hydroxyphenyl)propanamide) improve solubility and antioxidant capacity, while ethyl groups (e.g., Cl-HEPP) enhance lipophilicity and blood-brain barrier penetration.

Electronic and Spectroscopic Properties

DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal that the 4-Cl group reduces HOMO-LUMO energy gaps (4.12 eV), enhancing charge transfer and reactivity. This contrasts with non-chlorinated analogs, which exhibit higher energy gaps (e.g., 4.85 eV for fluorinated derivatives).

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